molecular formula C10H10BrNO B13489271 3-(2-bromoethyl)-2,3-dihydro-1H-isoindol-1-one

3-(2-bromoethyl)-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B13489271
M. Wt: 240.10 g/mol
InChI Key: LZMQCVKRPYATFG-UHFFFAOYSA-N
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Description

3-(2-Bromoethyl)-2,3-dihydro-1H-isoindol-1-one is an organic compound with a unique structure that includes a bromoethyl group attached to an isoindolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromoethyl)-2,3-dihydro-1H-isoindol-1-one typically involves the bromination of an appropriate precursor. One common method is the reaction of 2,3-dihydro-1H-isoindol-1-one with bromoethane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromoethyl)-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromoethyl group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromo group or reduce other functional groups within the molecule.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like DMF or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminoethyl derivative, while oxidation may produce a carboxylated or hydroxylated product.

Scientific Research Applications

3-(2-Bromoethyl)-2,3-dihydro-1H-isoindol-1-one has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential drug candidates.

    Material Science: The compound can be used in the development of novel materials with specific properties, such as polymers or coatings.

    Biological Studies: Researchers use this compound to study its interactions with biological targets, which can provide insights into its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 3-(2-bromoethyl)-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chloroethyl)-2,3-dihydro-1H-isoindol-1-one
  • 3-(2-Iodoethyl)-2,3-dihydro-1H-isoindol-1-one
  • 3-(2-Fluoroethyl)-2,3-dihydro-1H-isoindol-1-one

Uniqueness

3-(2-Bromoethyl)-2,3-dihydro-1H-isoindol-1-one is unique due to the presence of the bromoethyl group, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromo group is more reactive in nucleophilic substitution reactions, making this compound particularly useful in synthetic chemistry for introducing various functional groups.

Properties

IUPAC Name

3-(2-bromoethyl)-2,3-dihydroisoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c11-6-5-9-7-3-1-2-4-8(7)10(13)12-9/h1-4,9H,5-6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZMQCVKRPYATFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(NC2=O)CCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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